(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
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Overview
Description
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydro ring and a phenylhydrazinylidene moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazinylidene compounds, and substituted benzofuran derivatives.
Scientific Research Applications
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene moiety can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
- 2-phenylhydrazinylidene derivatives
- Benzofuran derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzofuran ring with the phenylhydrazinylidene moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4Z)-3-methyl-4-(phenylhydrazinylidene)-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3/c1-10-14-12(18-17-11-6-3-2-4-7-11)8-5-9-13(14)21-15(10)16(19)20/h2-4,6-7,17H,5,8-9H2,1H3,(H,19,20)/b18-12- |
InChI Key |
ZMYQNYAGZDYXTD-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(OC2=C1/C(=N\NC3=CC=CC=C3)/CCC2)C(=O)O |
Canonical SMILES |
CC1=C(OC2=C1C(=NNC3=CC=CC=C3)CCC2)C(=O)O |
Origin of Product |
United States |
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